2-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]propan-2-aminehydrochloride
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Overview
Description
2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]propan-2-amine hydrochloride is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a fluorophenyl group at the 2-position and a propan-2-amine group at the 4-position of the thiazole ring. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Preparation Methods
The synthesis of 2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]propan-2-amine hydrochloride typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.
Attachment of the Propan-2-amine Group: The propan-2-amine group can be attached through reductive amination, where a ketone or aldehyde reacts with an amine in the presence of a reducing agent.
Chemical Reactions Analysis
2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]propan-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the thiazole ring or the amine group is oxidized to form corresponding oxides or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles like halogens or alkyl groups. Major products formed from these reactions include oxides, nitroso derivatives, amines, and alcohols .
Scientific Research Applications
2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]propan-2-amine hydrochloride has various scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: It is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Medicine: The compound is explored for its potential use in the treatment of bacterial, fungal, and inflammatory diseases due to its diverse biological activities.
Industry: It is used in the development of new materials and chemicals with specific properties.
Mechanism of Action
The mechanism of action of 2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]propan-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or modulate inflammatory pathways, resulting in anti-inflammatory effects .
Comparison with Similar Compounds
2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]propan-2-amine hydrochloride can be compared with other thiazole derivatives, such as:
2-(4-chlorophenyl)-1,3-thiazole: This compound has a chlorophenyl group instead of a fluorophenyl group, which may result in different biological activities.
2-(4-methylphenyl)-1,3-thiazole: The presence of a methyl group instead of a fluorophenyl group can also affect the compound’s properties and activities.
2-(4-ethoxyphenyl)-1,3-thiazole: The ethoxy group introduces different steric and electronic effects compared to the fluorophenyl group.
Properties
Molecular Formula |
C12H14ClFN2S |
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Molecular Weight |
272.77 g/mol |
IUPAC Name |
2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]propan-2-amine;hydrochloride |
InChI |
InChI=1S/C12H13FN2S.ClH/c1-12(2,14)10-7-16-11(15-10)8-3-5-9(13)6-4-8;/h3-7H,14H2,1-2H3;1H |
InChI Key |
UWJWHEKRXYTWIO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CSC(=N1)C2=CC=C(C=C2)F)N.Cl |
Origin of Product |
United States |
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